REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:9]([NH2:31])=[N:10][C:11]([N:13]3[CH2:18][CH2:17][N:16]([C:19]([CH:21]4[O:30][C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[O:23][CH2:22]4)=[O:20])[CH2:15][CH2:14]3)=[N:12][C:6]2=[CH:5][C:4]=1[O:32][CH3:33].Cl.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:9]([NH2:31])=[N:10][C:11]([N:13]3[CH2:14][CH2:15][N:16]([C:19]([CH:21]4[O:30][C:29]5[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=5[O:23][CH2:22]4)=[O:20])[CH2:17][CH2:18]3)=[N:12][C:6]2=[CH:5][C:4]=1[O:32][CH3:33] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for dissolution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 150 ml of dichloromethane twice
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC=5C=CC=CC5O4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:9]([NH2:31])=[N:10][C:11]([N:13]3[CH2:18][CH2:17][N:16]([C:19]([CH:21]4[O:30][C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[O:23][CH2:22]4)=[O:20])[CH2:15][CH2:14]3)=[N:12][C:6]2=[CH:5][C:4]=1[O:32][CH3:33].Cl.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:9]([NH2:31])=[N:10][C:11]([N:13]3[CH2:14][CH2:15][N:16]([C:19]([CH:21]4[O:30][C:29]5[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=5[O:23][CH2:22]4)=[O:20])[CH2:17][CH2:18]3)=[N:12][C:6]2=[CH:5][C:4]=1[O:32][CH3:33] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for dissolution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 150 ml of dichloromethane twice
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC=5C=CC=CC5O4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |